Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-

Description

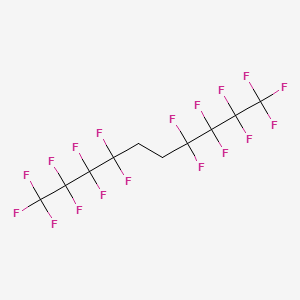

Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- is a fully substituted fluorinated alkane with a 10-carbon backbone and 18 fluorine atoms. The fluorine atoms are distributed asymmetrically: carbons 1–4 and 7–10 are heavily fluorinated, while carbons 5–6 remain unfluorinated. This compound belongs to the per- and polyfluoroalkyl substances (PFAS) class, known for extreme chemical stability, hydrophobicity, and resistance to thermal degradation . Its molecular weight is estimated at ~476 g/mol (based on substitution patterns), though exact values depend on synthesis routes. Applications include surfactants, coatings, and inert fluids in industrial processes due to its non-reactive nature .

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluorodecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F18/c11-3(12,5(15,16)7(19,20)9(23,24)25)1-2-4(13,14)6(17,18)8(21,22)10(26,27)28/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTVKPCMDPOOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9C2H4C4F9, C10H4F18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433024 | |

| Record name | Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142083-52-1 | |

| Record name | Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- typically involves the fluorination of decane. One common method is the electrochemical fluorination (ECF) process, where decane is subjected to fluorine gas in the presence of an electrolyte such as hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale ECF or direct fluorination techniques. These methods are optimized for high yield and purity, ensuring that the resulting compound meets the stringent requirements for its various applications.

Chemical Reactions Analysis

Types of Reactions

Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces a fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition of the compound.

Major Products

The major products of these reactions are typically fluorinated derivatives of the original compound. For example, nucleophilic substitution with an amine can produce a fluorinated amine derivative.

Scientific Research Applications

Environmental Studies

Perfluorinated compounds (PFCs) like decane octadecafluoro- are often studied for their environmental impact. Research indicates that these compounds are persistent in the environment and can bioaccumulate in living organisms. Studies have focused on:

- Toxicology : Investigating the effects of PFCs on human health and ecosystems.

- Biodegradation : Understanding how these compounds degrade in various environmental conditions.

Material Science

The unique properties of decane octadecafluoro- make it suitable for various applications in material science:

- Coatings : Used in creating non-stick surfaces and protective coatings due to its hydrophobic nature.

- Fluoropolymers : Incorporated into the production of advanced materials that require resistance to heat and chemicals.

Medical Applications

Research has explored the potential use of perfluorinated compounds in medical imaging and drug delivery systems:

- MRI Contrast Agents : Due to their distinct magnetic properties when fluorinated compounds are introduced into biological systems.

- Drug Delivery : Investigating their role as carriers for pharmaceuticals due to their stability and biocompatibility.

Case Study 1: Environmental Impact Assessment

A study published in environmental journals assessed the impact of perfluorinated compounds on aquatic ecosystems. Researchers found that decane octadecafluoro- was detected in sediment samples from various water bodies. The study highlighted the compound's persistence and potential toxic effects on aquatic life.

Case Study 2: Development of Fluorinated Coatings

Material scientists have developed a series of coatings using decane octadecafluoro- that exhibit superior water and oil repellency. These coatings have been applied in various industries including textiles and electronics to enhance durability and performance.

Data Tables

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Environmental Studies | Impact on ecosystems and human health | Persistent in environment; bioaccumulation |

| Material Science | Non-stick coatings and advanced materials | Enhanced durability; chemical resistance |

| Medical Applications | Use as MRI contrast agents and drug delivery | Stability and biocompatibility |

Mechanism of Action

The mechanism of action of Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- is largely attributed to its fluorine atoms. These atoms create a highly electronegative environment, which can influence the compound’s interactions with other molecules. The fluorine atoms can form strong hydrogen bonds with hydrogen donors, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Research Findings and Trends

- Synthesis Challenges : Asymmetric fluorination in the target compound complicates synthesis. Electrochemical fluorination (ECF) and telomerization are common methods, but yields vary .

- Toxicity Concerns : PFAS, including the target compound, are linked to bioaccumulation and health risks. Regulatory agencies are phasing out long-chain PFAS, driving demand for alternatives .

- Thermal Stability : The target’s lack of iodine or oxygen reduces decomposition risks in high-temperature applications compared to iodinated or acid-functionalized analogs .

Biological Activity

Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- (also known as perfluorodecane) is a fluorinated compound with significant applications in various fields including pharmaceuticals and materials science. Its unique chemical structure imparts distinct biological activities that are important for both industrial and medical applications.

Chemical Structure and Properties

The compound can be represented by the formula . The presence of fluorine atoms significantly alters the physical and chemical properties of decane compared to its non-fluorinated counterparts. This includes increased hydrophobicity and stability against oxidative degradation.

Antimicrobial Properties

Research indicates that fluorinated compounds exhibit notable antimicrobial activities. In a comparative study on various extracts including those containing decane derivatives, it was found that these compounds can inhibit the growth of certain bacteria and fungi. For instance:

- Study Findings : The essential oils containing fluorinated compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of microbial cell membranes due to the hydrophobic nature of the fluorinated chains .

Antioxidant Activity

Fluorinated compounds are also being studied for their antioxidant properties. A study highlighted that certain decane derivatives could scavenge free radicals effectively:

- Case Study : A specific derivative was tested for its ability to reduce oxidative stress in cellular models. Results indicated a significant reduction in reactive oxygen species (ROS), suggesting potential therapeutic applications in oxidative stress-related conditions .

Toxicological Studies

While the biological activities are promising, toxicological assessments are crucial for understanding safety profiles. Research has shown that:

- Toxicity Levels : In animal models, high doses of perfluorodecane resulted in liver toxicity and alterations in lipid metabolism. These findings underline the importance of dosage and exposure duration in evaluating safety .

Data Table: Summary of Biological Activities

Q & A

Basic: What are effective synthetic routes for preparing this compound, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves radical telomerization of tetrafluoroethylene (TFE) with iodinated precursors, followed by fluorination steps to achieve full substitution . Key parameters include temperature control (–20°C storage to prevent decomposition) and stoichiometric precision of fluorinating agents (e.g., iodine or silver fluoride). Purity optimization requires post-synthesis purification via fractional distillation or preparative HPLC, validated by GC-MS to confirm absence of perfluoroalkyl ether byproducts .

Basic: How can spectroscopic and computational methods characterize its molecular structure and stability?

Methodological Answer:

- NMR : Use NMR to confirm fluorine substitution patterns and NMR to identify carbon backbone integrity.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., observed m/z 573.9086 vs. calculated 574.016) .

- Computational : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to assess thermal stability, leveraging XLogP3 values (~6.9) to predict hydrophobicity .

Advanced: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nature of perfluoroalkyl groups polarizes C–I bonds (see SMILES: FC(F)(F)...CCI), enhancing oxidative addition in Pd-catalyzed couplings . Advanced studies should employ cyclic voltammetry to measure redox potentials and compare with non-fluorinated analogs. Contradictions in reaction yields may arise from steric hindrance at C10; molecular dynamics simulations can model steric effects .

Advanced: What methodological frameworks guide environmental persistence and toxicity assessments?

Methodological Answer:

- Persistence : Follow OECD guidelines for PFAS testing (e.g., OECD 307: Aerobic/Anaerobic Transformation in Soil). Monitor degradation products via LC-MS/MS, focusing on perfluorooctanoic acid (PFOA) analogs .

- Toxicity : Use in vitro assays (e.g., PPARγ activation in hepatocytes) to assess bioaccumulation potential. Cross-reference with in silico QSAR models trained on PFAS datasets .

Advanced: How to resolve discrepancies in reported bioaccumulation factors (BAFs) across studies?

Methodological Answer:

Contradictions often stem from variability in experimental design (e.g., lipid content of test organisms vs. compound hydrophobicity). Apply a unified theoretical framework :

Normalize BAFs to lipid-adjusted concentrations.

Use multivariate regression to isolate variables (e.g., pH, temperature).

Validate with isotopic tracing (-labeled compound) to track uptake pathways .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Storage : –20°C under inert gas (argon) to prevent hydrolysis .

- Handling : Use PTFE-lined gloves and fume hoods with HEPA filtration. Monitor airborne particulates via real-time IR spectroscopy .

Advanced: How can its phase behavior inform applications in supercritical fluid technologies?

Methodological Answer:

Measure pressure-temperature-phase diagrams using a high-pressure view cell. Correlate with COSMO-RS simulations to predict solubility in supercritical CO. Advanced studies may explore its role as a surfactant in micelle formation via small-angle X-ray scattering (SAXS) .

Basic: What databases and search strategies are recommended for literature reviews on this compound?

Methodological Answer:

- Databases : SciFinder (CAS RN: 2043-53-0), PubChem (CID: 574.016), and OECD PFAS Toolkit .

- Search Terms : Combine IUPAC name permutations with Boolean operators (e.g.,

"perfluorodecane" AND "synthesis" NOT "industrial") .

Advanced: How to design experiments probing its interactions with biological membranes?

Methodological Answer:

Use Langmuir-Blodgett troughs to measure interfacial tension with lipid monolayers (e.g., DPPC). Fluorescence anisotropy with Laurdan probes quantifies membrane fluidity changes. For in vivo relevance, integrate molecular docking simulations to predict binding affinities with transmembrane proteins .

Advanced: What theoretical models explain its anomalous diffusion coefficients in polymer matrices?

Methodological Answer:

Apply the Stokes-Einstein equation modified for fluorophilic interactions. Use positron annihilation lifetime spectroscopy (PALS) to measure free volume in polymers. Contradictions in diffusion rates may arise from crystallinity differences; validate with WAXS/SAXS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.